1,1,1,2,2,3,3-Heptafluoro-5-iodononane
Overview
Description
1,1,1,2,2,3,3-Heptafluoro-5-iodononane is a chemical compound with the molecular formula C9H12F7I. It has an average mass of 380.085 Da and a monoisotopic mass of 379.987183 Da .
Molecular Structure Analysis
The molecular structure of 1,1,1,2,2,3,3-Heptafluoro-5-iodononane consists of a nonane backbone with seven fluorine atoms and one iodine atom attached. The iodine atom is located on the fifth carbon atom from one end of the molecule .Physical And Chemical Properties Analysis
1,1,1,2,2,3,3-Heptafluoro-5-iodononane has a density of 1.6±0.1 g/cm3. It has a boiling point of 215.7±8.0 °C at 760 mmHg and a vapour pressure of 0.2±0.4 mmHg at 25°C. The enthalpy of vaporization is 43.4±3.0 kJ/mol and the flash point is 92.1±5.6 °C. The index of refraction is 1.407 and the molar refractivity is 57.7±0.3 cm3 .Scientific Research Applications
Synthesis and Polymer Models
1,1,1,2,2,3,3-Heptafluoro-5-iodononane is efficient in telomerization reactions, a type of polymerization process. It is used as a chain-transfer agent in the synthesis of fluorocarbon polymers, providing models for understanding polymer systems. Its efficiency and relative performance in these reactions have been explored in research by Chambers et al. (1964) (Chambers, Hutchinson, Mobbs, & Musgrave, 1964).
Reactions with Sulphides and Alkynes
In a study by Haszeldine et al. (1972), 1,1,1,2,2,3,3-Heptafluoro-5-iodononane demonstrated its utility in photochemical reactions with ethyl methyl sulphide, yielding various products such as heptafluoro-n-propyl methyl sulphide and 1H-heptafluoropropane (Haszeldine, Rigby, & Tipping, 1972).
Supramolecular Chemistry
Fontana et al. (2002) investigated the formation of stable aggregates between 1-iodoperfluoroheptane and tetramethylethylenediamine, showing significant applications in the field of supramolecular chemistry. These findings are essential for understanding intermolecular interactions involving perfluorocarbon and hydrocarbon modules (Fontana, Forni, Metrangolo, Panzeri, Pilati, & Resnati, 2002).
Organohypervalent Iodine Chemistry
The compound's relevance extends to the field of organohypervalent iodine chemistry. Zhdankin and Stang (2008) discussed the synthetic applications of organoiodine compounds, highlighting the importance of iodine derivatives like 1,1,1,2,2,3,3-Heptafluoro-5-iodononane in various selective oxidative transformations of complex organic molecules (Zhdankin & Stang, 2008).
properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-5-iodononane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F7I/c1-2-3-4-6(17)5-7(10,11)8(12,13)9(14,15)16/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREPMMRTKSCBPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(C(F)(F)F)(F)F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404578 | |
Record name | 1,1,1,2,2,3,3-heptafluoro-5-iodononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2,3,3-Heptafluoro-5-iodononane | |
CAS RN |
755-48-6 | |
Record name | 1,1,1,2,2,3,3-heptafluoro-5-iodononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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